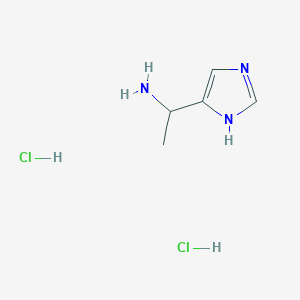

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride

概要

説明

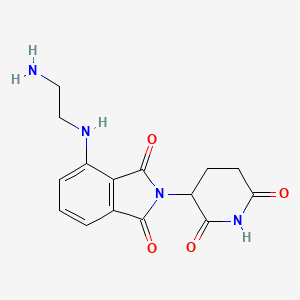

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1314903-19-9 . It has a molecular weight of 184.07 and is typically in the form of a powder . The compound is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H . This indicates that the compound consists of a 5-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 184.07 .科学的研究の応用

DNA Interaction and Cytotoxicity Studies

Cu(II) complexes involving derivatives of imidazole, such as 1-(1H-Imidazol-4-yl)ethanamine, have been synthesized and analyzed for their DNA binding propensities and cytotoxic effects. These complexes exhibit significant DNA interaction capabilities, with binding propensities in the order of 10^5 M^(-1), indicating a strong affinity towards calf thymus DNA. Additionally, their DNA cleavage activity is enhanced in the presence of reducing agents, pointing to potential applications in targeted DNA manipulation and anticancer strategies due to their selective cytotoxicity towards various cancer cell lines, with IC50 values ranging between 37 and 156 μM (Kumar et al., 2012).

Corrosion Inhibition

Imidazole derivatives, including those structurally related to 1-(1H-Imidazol-4-yl)ethanamine, have been identified as effective corrosion inhibitors for metals in acidic environments. These compounds function by forming a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is crucial in industries where metal longevity and integrity are paramount (Zhang et al., 2015).

Synthesis of Chiral Imines and Bisimines

The compound serves as a precursor in the synthesis of chiral and achiral imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. These synthesized products have wide-ranging applications in organic synthesis and medicinal chemistry due to their potential to form stable complexes with metals, which can be utilized in catalysis and as pharmaceuticals (Pařík & Chlupatý, 2014).

Antibacterial Studies

Imidazole and its derivatives have shown promising antibacterial properties. Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, related to 1-(1H-Imidazol-4-yl)ethanamine, have been synthesized and evaluated for their antibacterial activity. These compounds exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria, suggesting their potential use in developing new antibacterial agents (Patel et al., 2011).

Inhibitor Design for Biological Targets

The imidazole moiety, integral to 1-(1H-Imidazol-4-yl)ethanamine, has been exploited in the design of inhibitors targeting specific biological processes, such as heme oxygenase-1 (HO-1). The structural elucidation of human HO-1 in complex with imidazole-based inhibitors provides insights into designing more potent and selective inhibitors, underscoring the compound's significance in therapeutic applications (Rahman et al., 2008).

Safety and Hazards

将来の方向性

While specific future directions for 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride are not available in the retrieved data, imidazole compounds are known for their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs , suggesting potential future research directions in drug discovery and development.

作用機序

Target of Action

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride, also known as Histamine dihydrochloride , is a compound that primarily targets histamine receptors in the body. Histamine is an organic nitrogenous compound involved in local immune responses and acts as a neurotransmitter in the brain, spinal cord, and uterus .

Mode of Action

Histamine dihydrochloride interacts with its targets, the histamine receptors, by binding to them and activating them. This activation leads to various physiological responses depending on the type of histamine receptor that is activated .

Biochemical Pathways

The activation of histamine receptors triggers several biochemical pathways. These pathways are involved in a variety of physiological processes, including the regulation of gastric acid secretion, smooth muscle contraction, vasodilation, and the modulation of the immune response .

Pharmacokinetics

It is known that the compound is rapidly metabolized and excreted, which can affect its bioavailability .

Result of Action

The activation of histamine receptors by Histamine dihydrochloride can lead to a variety of molecular and cellular effects. These effects can include increased gastric acid secretion, smooth muscle contraction, vasodilation, and modulation of the immune response .

Action Environment

The action, efficacy, and stability of Histamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s action can be affected by the pH of the environment, as well as by the presence of other substances that can interact with histamine receptors .

特性

IUPAC Name |

1-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTLCOMHKUZVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)

![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)